meta-Imazamethabenz

Herbicide resistance Structure-activity relationship Wild oat control

meta-Imazamethabenz (CAS 89318-81-0) is the biologically active free-acid form of the imidazolinone herbicide imazamethabenz-methyl, a post-emergence acetolactate synthase (ALS) inhibitor used primarily for wild oat (Avena fatua) and blackgrass control in wheat, barley, and sunflower. Among the two positional isomers constituting the commercial product (meta:para ≈ 2:3), the meta-isomer is recognized as the more phytotoxic form toward target weeds.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 89318-81-0
Cat. No. B1251873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeta-Imazamethabenz
CAS89318-81-0
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O
InChIInChI=1S/C15H18N2O3/c1-8(2)15(4)14(20)16-12(17-15)10-6-5-9(3)7-11(10)13(18)19/h5-8H,1-4H3,(H,18,19)(H,16,17,20)
InChIKeyLUZQQSLTOCTPIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





meta-Imazamethabenz (CAS 89318-81-0): Selective Imidazolinone Herbicide Acid for Research and Procurement


meta-Imazamethabenz (CAS 89318-81-0) is the biologically active free-acid form of the imidazolinone herbicide imazamethabenz-methyl, a post-emergence acetolactate synthase (ALS) inhibitor used primarily for wild oat (Avena fatua) and blackgrass control in wheat, barley, and sunflower . Among the two positional isomers constituting the commercial product (meta:para ≈ 2:3), the meta-isomer is recognized as the more phytotoxic form toward target weeds . Its molecular formula is C₁₅H₁₈N₂O₃ (MW 274.31), and it serves as a key analytical reference standard and research probe for isomer-specific environmental fate and resistance mechanism studies .

Why meta-Imazamethabenz Cannot Be Interchanged with the para-Isomer or Commercial Methyl Ester Mixture


The commercial herbicide Assert is a mixture of meta- and para-imazamethabenz methyl esters (~2:3 ratio), yet the two positional isomers exhibit profoundly different physicochemical properties, environmental fate profiles, and target-site bioactivation kinetics . The meta-isomer demonstrates 60% higher aqueous solubility (1370 vs. 857 g/L) and greater log P (1.82 vs. 1.54) than the para form, directly affecting soil mobility and sorption behavior . Critically, the meta-isomer is more phytotoxic to wild oat, is absorbed more readily by leaf tissues, and undergoes more extensive metabolic activation (de-esterification) to the herbicidally active free acid than its para counterpart . Substituting a commercial mixture or the para-isomer for pure meta-imazamethabenz in analytical method development, environmental fate tracing, or resistance mechanism studies would introduce confounding isomer-specific variables that obscure data interpretation.

Quantitative Differentiation Evidence for meta-Imazamethabenz Procurement Decisions


Meta-Isomer Exhibits Superior Wild Oat Phytotoxicity and Foliar Absorption Relative to the para-Isomer in Head-to-Head Biotype Studies

In direct comparative studies using isolated meta- and para-isomers of imazamethabenz-methyl, the meta-isomer was consistently more phytotoxic to wild oat (Avena fatua L.) than the para-isomer . The meta-isomer was also absorbed better than the para-isomer in both resistant and susceptible wild oat biotypes, and a greater proportion of the absorbed meta-isomer was metabolized to the biologically active imazamethabenz acid form in the susceptible biotype . The dose-response ED₅₀ for the susceptible wild oat biotype was 0.5 kg ai/ha versus 4.0 kg ai/ha for the resistant biotype, establishing baseline sensitivity for isomer-specific activity assessment .

Herbicide resistance Structure-activity relationship Wild oat control

Meta-Isomer Demonstrates 60% Higher Aqueous Solubility Than the para-Isomer, Directing Environmental Partitioning Behavior

Quantitative HPLC analysis of the two imazamethabenz-methyl positional isomers determined water solubilities of 1370 g/L for the meta-isomer and 857 g/L for the para-isomer, representing a 1.6-fold difference . This solubility differential is consistent with the earlier reverse-phase HPLC elution of the meta-isomer and was confirmed by independent synthesis ratio data showing 64% para to 36% meta composition in the commercial product .

Environmental fate Water solubility Isomer-specific partitioning

Meta-Isomer Shows Enhanced Sorption to Smectite Clay at Low pH Compared to the para-Isomer, Altering Soil Retention Predictions

Sorption isotherm studies on three agricultural soils demonstrated that at low pH values, soil rich in smectite clays favored sorption of the meta-isomer over the para-isomer of imazamethabenz-methyl . The higher affinity of clay surfaces for the meta-isomer was attributed to resonance stabilization of the meta protonated form, a mechanism unavailable to the para-isomer . However, at all pH values tested, sorption to soil organic matter did not differ between the two isomers, indicating that isomer-specific sorption is a mineral-surface-driven phenomenon .

Soil sorption Clay affinity Isomer-specific adsorption

Imazamethabenz-methyl Is Significantly More Photostable Under UV Irradiation Than Imazaquin, Imazethapyr, and Imazapyr

In a controlled photolysis study of several imidazolinone herbicides in aqueous solution, ultraviolet light caused 100% degradation of imazaquin, imazethapyr, and imazapyr after 48 hours, whereas imazamethabenz-methyl (mixed isomer commercial product) underwent only 87% degradation under identical conditions . The order of susceptibility to photolysis was: imazaquin = imazethapyr > imazapyr > imazamethabenz > atrazine (8% degradation) . The meta-isomer specifically degrades more rapidly than the para-isomer under direct photochemical conditions, but the overall imazamethabenz scaffold is intrinsically more photostable than the other imidazolinone herbicides tested .

Photodegradation UV stability Cross-imidazolinone comparison

Meta-Isomer Is More Resistant to Alkaline Hydrolysis Than the para-Isomer, Enabling Isomer-Specific Persistence Tracing

Hydrolysis experiments conducted in the dark at 24 °C over pH values of 8.0, 9.1, and 9.4 demonstrated that imazamethabenz-methyl hydrolysis followed pseudo-first-order kinetics, with the para-isomer always degrading more rapidly than the meta-isomer at each observed pH . Hydrolysis rate constants increased under more alkaline conditions for both isomers, but the meta-isomer consistently exhibited slower hydrolysis, making it the more persistent form under environmentally relevant alkaline pH . Imazamethabenz-methyl was reported as the only imidazolinone herbicide susceptible to significant hydrolysis among those tested (imazamox, imazapic, imazaquin, and imazamethabenz-methyl) .

Hydrolysis kinetics Abiotic degradation Isomer stability

Highest-Impact Application Scenarios for meta-Imazamethabenz Based on Quantitative Differentiation Evidence


Isomer-Specific Environmental Fate Tracing in Soil and Water

The 60% higher water solubility (1370 vs. 857 g/L) and enhanced smectite clay sorption of the meta-isomer relative to the para-isomer make pure meta-imazamethabenz essential as a certified reference standard for LC-MS/MS method development in environmental monitoring programs. In alkaline surface waters, where hydrolysis is the dominant abiotic degradation pathway for imazamethabenz-methyl and the meta-isomer degrades more slowly than the para-isomer , quantifying isomer-specific residue levels requires a pure meta standard to avoid systematic under-estimation of the more persistent isomer fraction.

Herbicide Resistance Mechanism Studies in Wild Oat and Blackgrass

Because the meta-isomer is more phytotoxic, more readily absorbed, and more extensively metabolized to the active acid form in susceptible wild oat biotypes than the para-isomer , resistance mechanism studies investigating differential uptake, translocation, or metabolic activation require pure meta-imazamethabenz to isolate isomer-specific resistance factors. The established ED₅₀ baseline of 0.5 kg/ha for susceptible biotypes provides the quantitative benchmark against which resistance ratios must be calculated, and use of mixed-isomer material would obscure the contribution of each isomer to the resistance phenotype.

Photodegradation and Hydrolysis Pathway Elucidation for Regulatory Submission

Under UV photolysis, imazamethabenz-methyl is more photostable (87% degradation after 48 h) than imazaquin, imazethapyr, and imazapyr (100% degradation) , while the meta-isomer is simultaneously more susceptible to direct photolysis than the para-isomer . For regulatory environmental fate studies requiring identification of isomer-specific photoproducts and hydrolysis products, pure meta-imazamethabenz enables unambiguous assignment of degradation pathways without the confounding presence of the para-isomer, which exhibits different degradation kinetics under both photolytic and hydrolytic conditions .

Soil Sorption and Mobility Modeling in Acidic Clay-Rich Agricultural Soils

In low-pH soils dominated by smectite clay minerals, the meta-isomer sorbs preferentially over the para-isomer due to resonance stabilization of the protonated form . Environmental modeling of herbicide leaching potential (e.g., Groundwater Ubiquity Score, pesticide root zone model) that does not account for this isomer-specific sorption behavior will produce inaccurate mobility predictions. Pure meta-imazamethabenz is required to generate isomer-resolved Kf and Koc values for input into these models, particularly for regulatory re-evaluation of imidazolinone herbicides in jurisdictions with acidic clay soils.

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